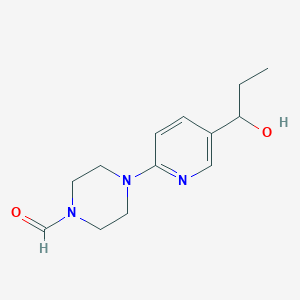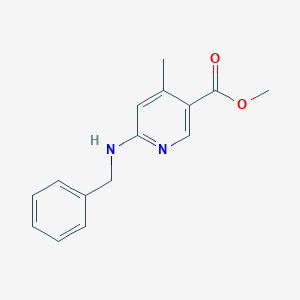
Methyl 6-(benzylamino)-4-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(benzylamino)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a benzylamino group attached to the 6th position of the nicotinate ring and a methyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzylamino)-4-methylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnicotinic acid.
Esterification: The carboxylic acid group of 4-methylnicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-methylnicotinate.
Amination: The methyl 4-methylnicotinate is then reacted with benzylamine under reflux conditions to introduce the benzylamino group at the 6th position of the nicotinate ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 4-methylnicotinic acid are esterified using methanol and an acid catalyst in industrial reactors.
Amination in Reactors: The esterified product is then subjected to amination with benzylamine in large-scale reactors, ensuring efficient mixing and temperature control to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(benzylamino)-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate ring.
Reduction: Reduced forms of the ester or amine groups.
Substitution: Substituted nicotinate derivatives with different functional groups replacing the benzylamino group.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(benzylamino)-4-methylnicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is utilized in studies investigating the biological activity of nicotinate derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-(benzylamino)-4-methylnicotinate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-methylnicotinate: Lacks the benzylamino group, making it less versatile in certain reactions.
Benzyl 4-methylnicotinate: Contains a benzyl group instead of a benzylamino group, affecting its reactivity and applications.
Methyl 6-amino-4-methylnicotinate: Similar structure but without the benzyl group, leading to different chemical properties.
Uniqueness
Methyl 6-(benzylamino)-4-methylnicotinate is unique due to the presence of both a benzylamino group and a methyl group on the nicotinate ring
Eigenschaften
Molekularformel |
C15H16N2O2 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
methyl 6-(benzylamino)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-11-8-14(17-10-13(11)15(18)19-2)16-9-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
ACUKYUWNOGKVFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)OC)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


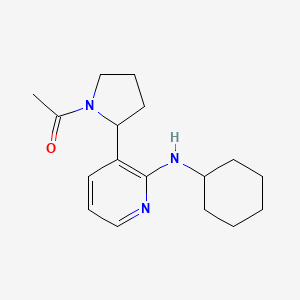

![Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)
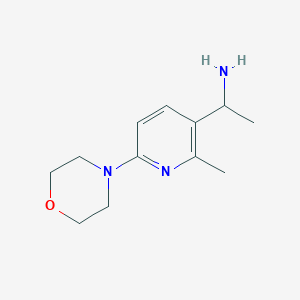
![tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11801051.png)




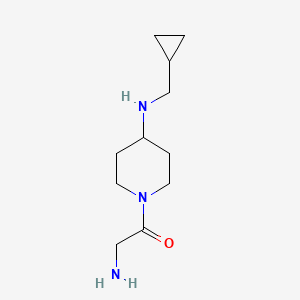

![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11801085.png)
